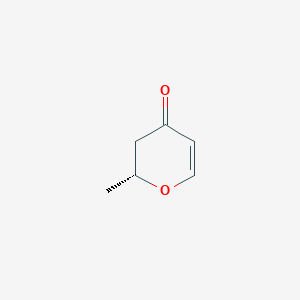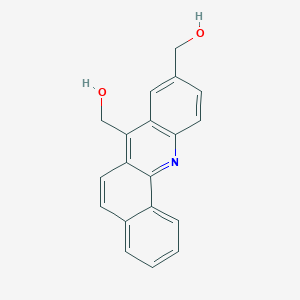
7,9-Bis(hydroxymethyl)benz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the acridine family. It was first synthesized in 1968 by researchers at the University of California, Berkeley. BHBA has been studied extensively for its potential applications in scientific research, particularly in the fields of DNA intercalation and cancer therapy.
Mechanism of Action
7,9-Bis(hydroxymethyl)benz(c)acridine intercalates into the DNA double helix, causing structural changes that can lead to cell death. It has also been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. This dual mechanism of action makes 7,9-Bis(hydroxymethyl)benz(c)acridine a potent anticancer agent.
Biochemical and Physiological Effects:
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of 7,9-Bis(hydroxymethyl)benz(c)acridine is its high affinity for DNA, which makes it a useful tool for studying DNA intercalation. Its potential as an anticancer agent also makes it a promising candidate for cancer research. However, 7,9-Bis(hydroxymethyl)benz(c)acridine can be toxic to normal cells at high concentrations, which limits its use in some experiments.
Future Directions
There are many potential directions for future research on 7,9-Bis(hydroxymethyl)benz(c)acridine. One area of interest is the development of 7,9-Bis(hydroxymethyl)benz(c)acridine-based drugs for cancer therapy. Researchers are also exploring the use of 7,9-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy. Additionally, 7,9-Bis(hydroxymethyl)benz(c)acridine may have applications in other areas of research, such as DNA sequencing and gene therapy.
In conclusion, 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising compound with a wide range of potential applications in scientific research. Its strong affinity for DNA and dual mechanism of action make it a potent anticancer agent. Further research is needed to fully understand its potential and limitations, but 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising candidate for future studies.
Synthesis Methods
The synthesis of 7,9-Bis(hydroxymethyl)benz(c)acridine involves the reaction of benz[c]acridine with formaldehyde and sodium borohydride. The resulting compound is then hydrolyzed to yield 7,9-Bis(hydroxymethyl)benz(c)acridine. The process has been optimized to produce high yields of 7,9-Bis(hydroxymethyl)benz(c)acridine with high purity.
Scientific Research Applications
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to have a strong affinity for DNA, and it has been used extensively in DNA intercalation studies. It has also been studied for its potential as an anticancer agent. 7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
properties
CAS RN |
160543-04-4 |
|---|---|
Product Name |
7,9-Bis(hydroxymethyl)benz(c)acridine |
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |
InChI Key |
TYYRHOGUEROKSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Other CAS RN |
160543-04-4 |
synonyms |
7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

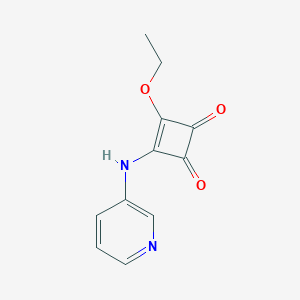
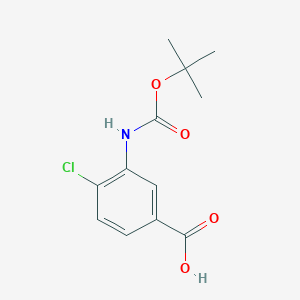
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
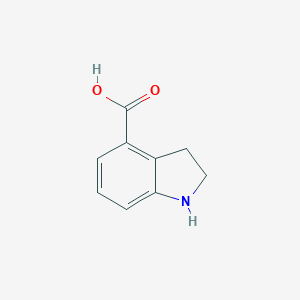
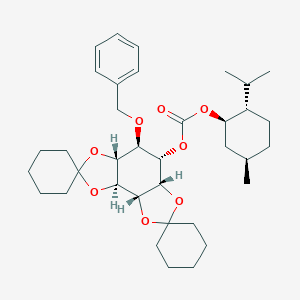

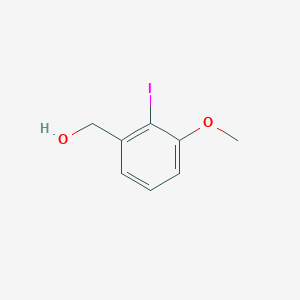
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)


